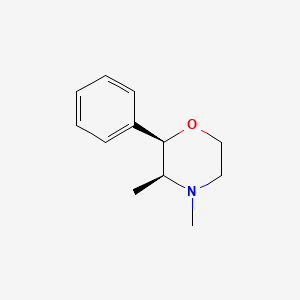![molecular formula C14H12N4O3 B15341282 4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]benzamide CAS No. 41552-55-0](/img/structure/B15341282.png)
4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]benzamide is a chemical compound with the molecular formula C16H16N4O4 and a molecular weight of 328.32 g/mol This compound features a benzamide group linked to a nitroimidazole moiety through an ethenyl bridge
Preparation Methods
The synthesis of 4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]benzamide typically involves the following steps:
Formation of the Nitroimidazole Intermediate: The nitroimidazole moiety is synthesized through a series of reactions starting from imidazole derivatives. Common reagents include nitrating agents such as nitric acid.
Ethenylation: The nitroimidazole intermediate undergoes ethenylation to introduce the ethenyl group. This step often involves the use of vinyl halides or vinyl sulfonates under basic conditions.
Coupling with Benzamide: The final step involves coupling the ethenylated nitroimidazole with benzamide.
Chemical Reactions Analysis
4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]benzamide undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethenyl group can participate in substitution reactions, such as halogenation or hydrolysis, under appropriate conditions.
Scientific Research Applications
4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s nitroimidazole moiety is known for its antimicrobial properties, making it useful in the study of bacterial and parasitic infections.
Medicine: Research is ongoing into its potential as an anticancer agent due to its ability to interfere with cellular processes in cancer cells.
Industry: It is used in the development of materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]benzamide involves its interaction with cellular components. The nitroimidazole moiety can undergo reduction within cells, leading to the formation of reactive intermediates that can damage DNA and other cellular structures. This makes it effective against microorganisms and cancer cells. The ethenyl group allows for further chemical modifications, enhancing its versatility.
Comparison with Similar Compounds
4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]benzamide can be compared with other nitroimidazole derivatives, such as metronidazole and tinidazole. While these compounds share the nitroimidazole core, this compound is unique due to its benzamide group and ethenyl linkage, which confer distinct chemical and biological properties.
Similar Compounds
- Metronidazole
- Tinidazole
- Secnidazole
- Ornidazole
Properties
CAS No. |
41552-55-0 |
|---|---|
Molecular Formula |
C14H12N4O3 |
Molecular Weight |
284.27 g/mol |
IUPAC Name |
4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]benzamide |
InChI |
InChI=1S/C14H12N4O3/c1-2-17-12(16-9-13(17)18(20)21)8-5-10-3-6-11(7-4-10)14(15)19/h2-9H,1H2,(H2,15,19)/b8-5+ |
InChI Key |
FPLSSHOFFOCPJG-VMPITWQZSA-N |
Isomeric SMILES |
C=CN1C(=CN=C1/C=C/C2=CC=C(C=C2)C(=O)N)[N+](=O)[O-] |
Canonical SMILES |
C=CN1C(=CN=C1C=CC2=CC=C(C=C2)C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


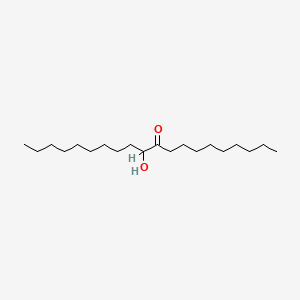
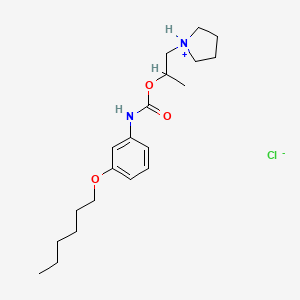
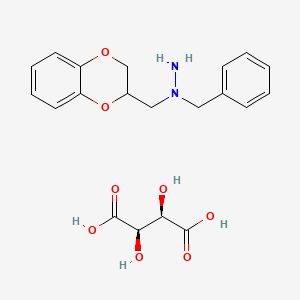
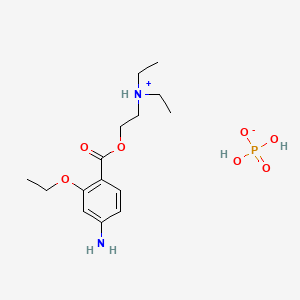
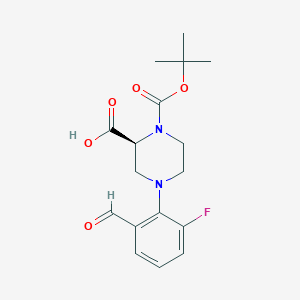
![2-bromoethyl-[(4-chlorophenyl)methyl]-ethylazanium;bromide](/img/structure/B15341237.png)
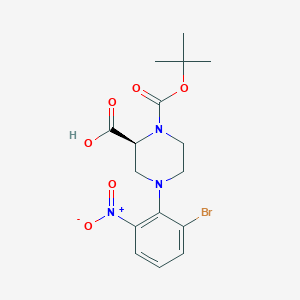
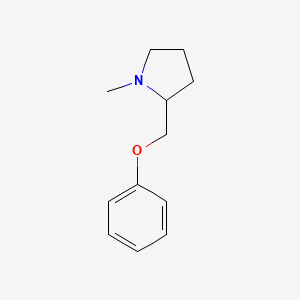
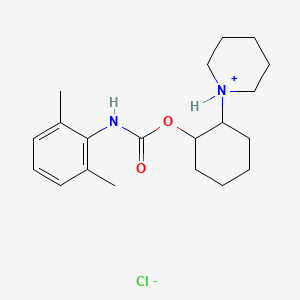

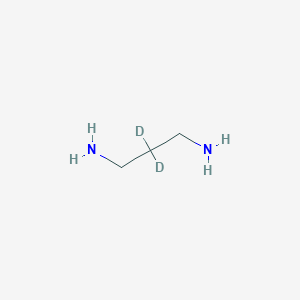

![2-[2-(Dimethylamino)ethyl]pyridin-3-ol](/img/structure/B15341297.png)
